molecular formula C15H15BrN2O2 B4514431 1-[(6-bromo-1H-indol-1-yl)acetyl]piperidin-4-one

1-[(6-bromo-1H-indol-1-yl)acetyl]piperidin-4-one

Cat. No.: B4514431
M. Wt: 335.20 g/mol
InChI Key: FFWXTRLNSZZXAB-UHFFFAOYSA-N
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Description

Contextualization within Indole (B1671886) and Piperidine (B6355638) Chemistry Research

The structural foundation of 1-[(6-bromo-1H-indol-1-yl)acetyl]piperidin-4-one is built upon two highly significant heterocyclic systems in pharmaceutical sciences: indole and piperidine.

Indole Moiety: The indole scaffold, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged structure in medicinal chemistry due to its wide distribution in natural products and synthetic drugs. mdpi.comcncb.ac.cn Indole derivatives exhibit a vast array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. nih.govresearchgate.netrsc.org The versatility of the indole ring allows for chemical modifications at various positions, enabling the fine-tuning of its biological effects. bioengineer.orgmdpi.com Over 40 drugs approved by the U.S. Food and Drug Administration contain an indole nucleus, highlighting its therapeutic importance. rsc.org

The presence of a bromine atom at the C6-position of the indole ring is particularly noteworthy. Halogenation can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its biological activity. 6-Bromoindole (B116670) derivatives have been isolated from marine sources, such as the sponge Geodia barretti, and have demonstrated potent anti-inflammatory effects. mdpi.comnih.gov Furthermore, synthetic 6-bromoindole derivatives have been investigated for their antimicrobial properties and as crucial building blocks for the synthesis of enzyme inhibitors. nih.govnih.gov

Piperidine Moiety: The piperidine ring is a saturated six-membered heterocycle that is a fundamental component in the design of numerous therapeutic agents. nih.gov Its conformational flexibility and ability to engage in key binding interactions make it a favored scaffold in drug development. nih.gov Specifically, the piperidin-4-one core is a versatile synthetic intermediate used to construct more complex molecules. biomedpharmajournal.org Derivatives of piperidin-4-one are known to possess a range of biological activities, including antibacterial and antifungal properties. biomedpharmajournal.orgijpcbs.com Modifications at the nitrogen atom of the piperidone ring can significantly influence the molecule's conformation and, consequently, its biological profile. doi.org

Rationale for Hybrid Scaffold Design in Medicinal Chemistry

The design of this compound exemplifies the strategy of molecular hybridization. This approach involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. The primary rationale for this strategy is the potential to develop compounds with improved affinity and efficacy, a broader spectrum of activity, or a multi-target mechanism of action. nih.gov

By combining the 6-bromoindole and piperidin-4-one moieties, researchers may aim to:

Achieve Multi-Target Activity: Design molecules that can interact with multiple biological targets simultaneously, which can be particularly effective for treating complex multifactorial diseases. nih.gov

Enhance Biological Potency: The combination of two active fragments can lead to synergistic effects, resulting in a hybrid compound with greater potency than the individual components.

Improve Pharmacokinetic Properties: The hybrid design can modulate properties such as solubility, membrane permeability, and metabolic stability, leading to a more favorable drug profile.

In the case of this specific compound, the acetyl linker serves not only to connect the two scaffolds but also to position them in a specific spatial orientation that may be optimal for binding to a biological target.

Overview of Research Trajectories for Similar Chemical Architectures

The chemical architecture of this compound places it within a well-established and active area of medicinal chemistry research focused on indole-based hybrids. Numerous studies have explored the synthesis and biological evaluation of molecules that combine indole or its derivatives with other heterocyclic systems.

A prominent research trajectory involves the development of indole-piperidine amides as multi-target-directed ligands for Alzheimer's disease. For instance, certain 5,6-dimethoxy-indole N-(2-(1-benzylpiperidine) carboxamides have been shown to dually inhibit both human acetylcholinesterase (hAChE) and β-secretase (hBACE-1), two key enzymes in the pathology of Alzheimer's. nih.gov

Research into 6-bromoindole derivatives has led to the discovery of potent inhibitors of bacterial enzymes. A notable example is (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1), a selective inhibitor of bacterial cystathionine (B15957) γ-lyase (bCSE). nih.govresearchgate.net This enzyme is a major producer of hydrogen sulfide (B99878) in pathogenic bacteria, and its inhibition significantly increases bacterial sensitivity to antibiotics. nih.gov The structural similarity between NL1 and the title compound is striking, suggesting that this compound could be explored for similar antibacterial potentiation activities.

The table below presents a comparison of the target compound with related structures and their documented biological activities.

Compound NameStructureKey MoietiesDocumented Biological Activity
This compound 6-bromoindole, N-acetyl linker, Piperidin-4-one6-bromoindole, Piperidin-4-onePotential for antimicrobial or anti-inflammatory activity based on its components.
(2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1)6-bromoindole, N-acetyl linker, Glycine (B1666218)6-bromoindole, GlycineSelective inhibitor of bacterial cystathionine γ-lyase (bCSE); antibiotic potentiator. nih.govresearchgate.net
5,6-dimethoxy-indole N-(2-(1-benzylpiperidine) carboxamide)5,6-dimethoxyindole, Amide linker, N-benzylpiperidineIndole, PiperidineDual inhibitor of acetylcholinesterase (AChE) and β-secretase (BACE-1) for Alzheimer's disease. nih.gov
Geobarrettin A6-bromoindole, Diketopiperazine6-bromoindoleIsolated from marine sponge; evaluated for anti-inflammatory activity. mdpi.com

These research trajectories underscore the potential of hybrid molecules based on the 6-bromoindole scaffold. The investigation of compounds like this compound is a logical progression in the quest for novel therapeutic agents that leverage the proven pharmacological benefits of both indole and piperidine structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(6-bromoindol-1-yl)acetyl]piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2/c16-12-2-1-11-3-6-18(14(11)9-12)10-15(20)17-7-4-13(19)5-8-17/h1-3,6,9H,4-5,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWXTRLNSZZXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)CN2C=CC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization

Strategies for the Construction of the Indole (B1671886) Core

6-Bromoindole (B116670) is a versatile building block in organic synthesis, primarily due to the reactivity of its bromine atom and the indole nitrogen. smolecule.com The electron-withdrawing nature of the bromine atom influences the compound's reactivity and biological activity. smolecule.com A common initial step involves the N-alkylation of the indole ring. For the synthesis of the target molecule, 6-bromoindole is typically alkylated with an acetic acid derivative. For instance, reacting 6-bromoindole with a bromoacetic ester, followed by hydrolysis, yields 2-(6-bromo-1H-indol-1-yl)acetic acid, a key intermediate for the final coupling step. nih.gov

Other functionalization strategies for 6-bromoindole include:

Palladium-catalyzed cross-coupling reactions : Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the formation of carbon-carbon bonds at the bromine-substituted position, leading to a diverse array of substituted indole derivatives. smolecule.com

Friedel-Crafts reactions : This method can be used to introduce acyl groups at various positions on the indole ring, as demonstrated in the synthesis of 2-(6-bromo-1H-indol-3-yl)-2-oxo acetyl chloride from 6-bromoindole and oxalyl chloride. google.com

Direct C-H functionalization : Advanced methods, such as iridium-catalyzed borylation, enable the functionalization of other positions on the indole ring, like the C4 position. researchgate.net

Reaction Type Reagents Product Reference
N-AlkylationBromoacetic ester, followed by hydrolysis2-(6-bromo-1H-indol-1-yl)acetic acid nih.gov
N-AlkylationPropargyl bromide, NaH1-(Prop-2-yn-1-yl)-6-bromo-1H-indole nih.gov
Friedel-Crafts AcylationOxalyl chloride, AlCl₃2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride google.com
C4-H AlkoxylationIridium-catalysed borylation, Chan-Evans-Lam coupling6-bromo-4-methoxyindole researchgate.net

This table presents various functionalization reactions starting from 6-bromoindole.

The attachment of the acetyl group to the indole nitrogen (N-acylation) is a critical transformation. While direct acylation of indole often occurs at the C3 position, selective N-acylation can be achieved under specific conditions. rsc.org This typically involves the use of a reactive electrophile, such as an acyl chloride, in the presence of a base, or a carboxylic acid activated with a coupling reagent. rsc.org

Modern methods have been developed to improve the efficiency and selectivity of this reaction. asiaresearchnews.com One such approach is the dehydrogenative coupling of indoles with alcohols, catalyzed by tetrapropylammonium perruthenate, which provides a single-flask method under mild conditions. nih.govacs.org Another strategy involves an oxidative carbene-catalyzed N-acylation using aldehydes, which is highly chemoselective and tolerant of various functional groups. rsc.org For the synthesis of the target compound, the N-acetylation is typically achieved by alkylating the indole nitrogen with an acetyl synthon, such as ethyl bromoacetate, as previously described.

Synthesis of the Piperidin-4-one Moiety

Piperidin-4-ones are versatile intermediates in medicinal chemistry. nih.gov Their synthesis can be accomplished through various methods, with the Mannich reaction being a classical and widely used approach. nih.gov More contemporary methods include stereoselective syntheses and multi-component reactions that allow for the construction of highly functionalized piperidinone rings in a single step. nih.gov

The piperidin-4-one core itself can be further functionalized to introduce desired substituents. The Claisen-Schmidt condensation, for example, involves the reaction of a piperidin-4-one derivative (such as 1-benzyl-4-piperidinone) with aromatic aldehydes to yield α,β-unsaturated ketones. acgpubs.org This reaction allows for the introduction of various aryl groups at the 3 and 5 positions of the piperidinone ring. acgpubs.org The piperidine (B6355638) ring in these derivatives typically adopts a chair or twist-boat conformation depending on the substituents. chemrevlett.com

Synthetic Method Starting Materials Key Features Reference
Mannich ReactionAldehyde, Amine, Activated CarbonylClassical, versatile method nih.gov
Four-Component CondensationDiketene, Tosyl imine, AldehydeOne-pot synthesis of highly substituted piperidin-4-ones nih.gov
Claisen-Schmidt CondensationN-benzyl-4-piperidinone, Aromatic aldehydesSynthesis of 3,5-bis(benzylidene)piperidin-4-ones acgpubs.org
Intramolecular CyclizationAmino-aldehydesRadical-mediated cyclization using a cobalt(II) catalyst mdpi.com

This table summarizes selected synthetic routes for preparing piperidin-4-one and its derivatives.

Linker Chemistry and Scaffold Assembly

The final stage in the synthesis of 1-[(6-bromo-1H-indol-1-yl)acetyl]piperidin-4-one involves coupling the two previously synthesized fragments: 2-(6-bromo-1H-indol-1-yl)acetic acid and piperidin-4-one.

The formation of the amide bond is a cornerstone of medicinal chemistry. asiaresearchnews.com This step connects the indole core to the piperidinone moiety via an acetyl linker. The reaction is typically achieved by activating the carboxylic acid of the indole intermediate and then reacting it with the secondary amine of piperidin-4-one.

Standard peptide coupling reagents can be employed for this transformation. nih.gov A variety of efficient protocols have been developed to facilitate amide bond formation, especially for challenging substrates that may be sterically hindered or electronically deficient. rsc.org For instance, a one-pot reaction system using di-tert-butyl dicarbonate (Boc₂O) and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) has proven effective for coupling less reactive nitrogen-containing heterocycles with carboxylic acids. asiaresearchnews.com Another robust method involves the in-situ formation of acyl fluorides from carboxylic acids, which then react with amines at elevated temperatures to form the amide bond. rsc.org In the context of the target molecule, the reaction between 2-(6-bromo-1H-indol-1-yl)acetic acid and piperidin-4-one hydrochloride under standard peptide synthesis conditions effectively yields the final product. nih.gov

Optimization of Reaction Conditions for Compound Synthesis

The synthesis of the target compound, this compound, typically involves the N-alkylation of 6-bromo-1H-indole with an appropriate haloacetyl piperidinone derivative or the amide coupling between 1-(carboxymethyl)-6-bromo-1H-indole and piperidin-4-one. The efficiency and yield of such syntheses are highly dependent on the reaction conditions. Optimization of parameters such as solvent, base, temperature, and reaction time is crucial for achieving high yields and purity.

Key reaction types for forming the core structure include nucleophilic substitution and amide bond formation. For the N-alkylation of the indole ring, the choice of base is critical for deprotonating the indole nitrogen, facilitating its attack on the electrophilic acetyl group. Strong bases like sodium hydride (NaH) are often effective, while weaker inorganic bases such as potassium carbonate (K2CO3) can also be used, sometimes requiring more forcing conditions. The solvent plays a pivotal role in solubilizing reactants and influencing reaction rates; polar aprotic solvents like dimethylformamide (DMF) and acetonitrile are common choices.

Recent advancements have explored the use of microwave irradiation or ultrasound to accelerate reaction times and improve yields. For instance, ultrasound has been shown to be an effective catalyst in the N-aminomethylation of indoles, achieving optimal results at 50°C within 2 hours. Similarly, microwave-assisted synthesis can significantly reduce reaction times, as seen in the preparation of related piperidine compounds where reactions are completed in minutes under high temperature and pressure.

Below is a table summarizing key parameters that can be optimized for the synthesis of this compound.

ParameterOptionsPotential Impact on Synthesis
BaseSodium Hydride (NaH), Potassium Carbonate (K2CO3), Triethylamine (Et3N)Affects the rate of indole N-deprotonation; stronger bases can lead to faster reactions but may require careful handling.
SolventDimethylformamide (DMF), Acetonitrile (CH3CN), Dichloromethane (DCM)Influences solubility of reactants and reaction rate; polar aprotic solvents are generally preferred for N-alkylation.
TemperatureRoom Temperature to Reflux (e.g., 50-200°C)Higher temperatures can increase reaction rates but may also lead to side products. Microwave heating allows for rapid heating to high temperatures.
Catalyst/Energy SourceConventional Heating, Microwave Irradiation, UltrasoundAlternative energy sources can dramatically reduce reaction times and improve yields compared to conventional heating.

Design and Synthesis of Analogues and Derivatives

The structural framework of this compound offers multiple sites for modification to explore structure-activity relationships (SAR). These modifications can be broadly categorized by their location on the indole nucleus or the piperidinone ring.

The indole scaffold is a versatile template for chemical modification.

N-1 Position : The N-1 position, occupied by the acetyl-piperidinone moiety in the parent compound, can be altered by changing the linker. For example, replacing the acetyl group with longer alkyl chains or incorporating different functional groups can modulate the compound's physicochemical properties. The synthesis of 1-indolyl methanamines demonstrates a common N-1 modification strategy.

C-2 Position : The C-2 position of the indole ring is amenable to various substitutions. Introducing small alkyl groups like methyl can influence the molecule's conformation and metabolic stability.

C-3 Position : While the N-1 position is typically the most nucleophilic site on an indole under basic conditions, modifications at the C-3 position are also synthetically accessible. Electrophilic substitution reactions can introduce a wide range of functional groups at this position. However, in the context of N-1 substituted indoles, direct C-3 functionalization can be challenging and may require alternative strategies like lithiation followed by reaction with an electrophile.

The piperidinone ring is another key area for structural diversification. The introduction of substituents can significantly alter the molecule's shape, polarity, and ability to interact with biological targets. The conformation of the piperidinone ring, which can adopt chair, boat, or twist-boat forms, is heavily influenced by its substituents.

Research on related piperidin-4-one derivatives has shown that modifications at the C-2, C-3, C-5, and C-6 positions can lead to diverse chemical entities. For example, the Claisen-Schmidt condensation of N-benzyl-4-piperidinone with various aromatic aldehydes yields 3,5-bis(benzylidene)piperidin-4-one derivatives. Studies on these compounds revealed that introducing substituents such as nitro, chloro, bromo, or methoxy groups onto the benzylidene rings significantly impacts their biological activity. Specifically, electron-withdrawing groups at the para position of the benzylidene rings were found to enhance inhibitory potency against certain enzymes.

The table below summarizes the effects of different substituents on related piperidinone systems.

Position on Piperidinone RingType of SubstituentObserved Influence in Analogous Systems
C-2, C-6Aryl, AlkylCan induce chair, distorted chair, or boat conformations. Bulky aryl groups often orient equatorially.
C-3, C-5Benzylidene, AlkylIntroduction of substituted benzylidene groups affects electronic properties and biological activity.
N-1 (Piperidine Nitrogen)Benzyl, AcylThe N-substituent is crucial for defining the overall structure and can contribute to interactions with biological targets.

Halogenation is a widely used strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. The presence of a bromine atom at the C-6 position of the indole ring in this compound is a key structural feature.

The introduction of halogens can influence a molecule's properties in several ways:

Lipophilicity : Halogens, particularly bromine, increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability : Halogenation can block sites of metabolism, thereby increasing the compound's half-life.

Binding Interactions : A halogen atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms that can enhance binding affinity to a biological target.

Electronic Effects : Bromine is an electron-withdrawing group via induction but electron-donating through resonance, which can modulate the reactivity and electronic properties of the indole ring.

The position of the halogen is critical. In the case of the target compound, the C-6 position is relatively remote from the key N-1 and C-3 positions often involved in indole reactivity. The synthesis of bromo-substituted heterocyclic compounds, such as pteridines, often involves specific brominating agents like N-bromosuccinimide (NBS) or molecular bromine (Br2) under optimized conditions. The influence of halogen identity is also significant; for example, replacing chlorine with bromine in some bioactive molecules has been shown to profoundly alter their activity profiles. The strategic placement of bromine, as seen at the C-10 position in some benzocycloheptapyridine derivatives, has been identified as an important structural parameter for activity. This highlights the rational design principle behind incorporating a bromine atom at a specific position like C-6 on the indole nucleus.

Biological Activity Investigations: Mechanistic and Preclinical Profiling

Target Identification and Mechanistic Elucidation

The initial stages of characterizing a novel compound involve identifying its molecular targets and understanding the mechanism by which it elicits a biological response. For 1-[(6-bromo-1H-indol-1-yl)acetyl]piperidin-4-one, research has explored its potential interactions with various enzymes and receptors.

The structural framework of this compound, specifically the 6-bromoindole (B116670) scaffold, has prompted investigations into its potential as an enzyme inhibitor. Indole (B1671886) derivatives are recognized for their wide-ranging biological activities, and the presence of a halogen, such as bromine, can significantly influence their inhibitory potential. researchgate.net

One area of focus for scaffolds of this nature is the inhibition of bacterial cystathionine (B15957) γ-lyase (bCSE). This enzyme is crucial for the production of hydrogen sulfide (B99878) (H₂S) in various pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. H₂S is known to contribute to antibiotic resistance. Therefore, inhibiting bCSE is a promising strategy to enhance the efficacy of existing antibiotics. researchgate.net

Research into compounds containing a 6-bromoindole scaffold has shown encouraging results in this area. For instance, a series of inhibitors synthesized with this core structure demonstrated the ability to inhibit bCSE. One of the promising compounds from this series exhibited an IC₅₀ value of 0.7 μM against bCSE. researchgate.netnih.gov These findings suggest that the 6-bromoindole moiety is a key pharmacophore for bCSE inhibition. While direct studies on this compound are not extensively documented in publicly available literature, its structural similarity to these potent bCSE inhibitors suggests it may also possess similar inhibitory activity.

Table 1: bCSE Inhibition by a Related 6-Bromoindole Scaffold Compound

Compound Target Enzyme IC₅₀ (μM)

This table presents data for a promising inhibitor from a series of compounds synthesized using a 6-bromoindole scaffold, as direct inhibitory data for this compound on bCSE is not specified in the reviewed literature.

The interaction of indole-based compounds with various receptors is a well-established area of pharmaceutical research. However, specific receptor binding and modulation data for this compound on σ receptors, the Histamine H₄ receptor, or the Estrogen Receptor are not detailed in the currently available scientific literature. The broad therapeutic applications of indole derivatives often stem from their ability to interact with a diverse range of biological targets. researchgate.net Further research is required to determine the specific receptor binding profile of this particular compound.

Beyond enzymes and classical receptors, other molecular targets such as kinases and phospholipase A₂ are often explored to understand the full spectrum of a compound's activity. At present, there is no specific information in the public domain detailing the investigational findings of this compound's effects on kinases or phospholipase A₂.

In Vitro Biological Evaluation

In vitro studies using cell-based assays and antimicrobial assessments are fundamental in preclinical profiling to determine the biological effects of a compound at a cellular level.

Cell-based assays are crucial for elucidating the effects of a compound on specific biological pathways. One such pathway of significant interest is the inflammasome pathway, which is involved in inflammation. There is currently a lack of specific published data on the effects of this compound in cell-based assays designed to investigate inflammasome inhibition.

The potential for novel compounds to combat microbial infections is a critical area of research, especially in the face of growing antimicrobial resistance. While the 6-bromoindole scaffold is associated with enhancing antibiotic activity through mechanisms like bCSE inhibition, direct assessments of the antibacterial and antifungal properties of this compound are not extensively reported. researchgate.net The development of indole-based compounds as photoactivated antimicrobial agents has shown promise, with some derivatives exhibiting potent activity against bacteria like S. aureus under light irradiation. researchgate.net However, it is not specified whether this compound has been evaluated in this context.

Table 2: Mentioned Compounds

Compound Name
This compound
Hydrogen sulfide
Staphylococcus aureus

Antineoplastic Activity in Cancer Cell Lines

The indole and piperidine (B6355638) scaffolds are integral to many compounds exhibiting significant antineoplastic activity. Research into derivatives sharing structural similarities with this compound, such as bromoindole and piperidin-4-one containing molecules, has revealed promising anticancer effects across various cancer cell lines.

Various indole derivatives have demonstrated the ability to interfere with key biological targets in cancer cells, including tubulin, protein kinases, and histone deacetylases. The versatility of the indole structure allows for the design of compounds that can selectively target cancer cells while minimizing toxicity to healthy tissues. For instance, certain indole-acrylamide derivatives have been identified as potential tubulin-targeting agents. nih.gov

Studies on 5-bromo-7-azaindolin-2-one derivatives have highlighted their potent, broad-spectrum antitumor activity. One of the most active compounds from this series demonstrated significantly greater potency than the established anticancer drug Sunitinib against HepG2, A549, and Skov-3 cell lines. longdom.org Similarly, novel pyrido[3,4-b]indole derivatives have shown potent broad-spectrum anticancer activity, with IC50 values in the nanomolar range for breast, colon, melanoma, and pancreatic cancer cells. longdom.orgresearchgate.net One particular derivative exhibited high potency against aggressive pancreatic and triple-negative breast cancer cell lines. longdom.org

Furthermore, research on indole-sulfonamide derivatives has identified compounds with notable cytotoxic activities against various cancer cell lines, including HuCCA-1, HepG2, A549, and MOLT-3. nih.gov Specifically, hydroxyl-containing bis-indoles with trifluoromethyl, chloro, and nitro substituents were found to be the most promising anticancer agents within this class. nih.gov

The following table summarizes the antineoplastic activity of representative indole and piperidine derivatives against various cancer cell lines.

Compound ClassRepresentative Compound(s)Cancer Cell Line(s)Observed Activity (IC50)Reference(s)
5-Bromo-7-azaindolin-2-ones Compound 23pHepG2, A549, Skov-32.357–3.012 μM longdom.org
Pyrido[3,4-b]indoles Compound 11Breast, Colon, Melanoma, Pancreatic80-200 nM longdom.orgresearchgate.net
Indole-Sulfonamides Compounds 30, 31, 36HepG27.37–26.00 μM nih.gov
Indole-Acrylonitriles Compound 5cLeukemia (HL-60(TB)), Non-Small Cell Lung (NCI-H522), Colon (COLO 205), CNS (SF-539, SNB-75), Ovarian (OVCAR-3), Renal (A498, RXF 393), Breast (MDA-MB-468)0.0244–5.06 μM chemrxiv.org

Anti-inflammatory Response Evaluation

Indole derivatives are well-documented for their anti-inflammatory properties. The mechanism of action often involves the inhibition of key inflammatory mediators and pathways. For instance, some indole derivatives of ursolic acid have been shown to reduce the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are crucial enzymes in the inflammatory cascade. nih.gov These compounds also demonstrated a significant reduction in lipopolysaccharide (LPS)-induced reactive oxygen species (ROS). nih.gov

Further studies on novel isatin (B1672199) (indole-2,3-dione) derivatives have demonstrated significant in vivo anti-inflammatory activity in carrageenan-induced paw edema models. acarindex.com Certain halogenated derivatives, specifically those with chloro and bromo substitutions, exhibited potent anti-inflammatory effects comparable to the standard drug indomethacin. acarindex.com Molecular docking studies suggest that these compounds may exert their effects through the inhibition of COX-2. acarindex.com

The anti-inflammatory potential of indole derivatives is further supported by research on indole-isoxazole carbohydrazide (B1668358) compounds, which have been investigated as multi-target agents for Alzheimer's disease, a condition with a significant neuroinflammatory component.

The table below presents findings on the anti-inflammatory activity of related indole compounds.

Compound ClassModel/AssayKey FindingsReference(s)
Indole derivatives of Ursolic Acid LPS-induced RAW 264.7 macrophagesReduced protein expression of iNOS and COX-2; inhibited ROS production. nih.gov
Isatin Derivatives Carrageenan-induced paw edema in ratsSignificant reduction in paw edema; compounds with 5-Cl and 5-Br substitutions showed 65% and 63% reduction, respectively. acarindex.com
Piperazine substituted Indole Derivatives In vitro anti-inflammatory assaysMost compounds exhibited higher anti-inflammatory activities than standard acetylsalicylic acid (ASA). Docking studies suggest COX-2 inhibition. rsc.org

Other Relevant In Vitro Pharmacological Screens (e.g., Antiviral, Antimalarial, Anticholinesterase)

The versatile scaffold of indole and piperidine derivatives has led to their investigation in a range of other pharmacological areas.

Antiviral Activity: A water-soluble derivative of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole demonstrated a reliable antiviral effect against SARS-CoV-2 in vitro. nih.gov At a concentration of 52.0 μM, this compound completely inhibited the replication of the virus. nih.gov The study also noted its interferon-inducing activity and its ability to suppress syncytium formation induced by the SARS-CoV-2 spike protein by 89%. nih.gov

Antimalarial Activity: Research into 1,4-disubstituted piperidine derivatives has revealed their potential as antimalarial agents. rsc.org A library of these compounds was evaluated against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum, with some molecules showing activity comparable to chloroquine. rsc.org Additionally, a class of indole-sulfonamide derivatives was tested for antimalarial effects, with a 4-OCH3 derivative of a non-hydroxyl-containing bis-indole showing the most potent activity. nih.gov

Anticholinesterase Activity: A series of α,β-unsaturated carbonyl-based piperidinone derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. pensoft.net A derivative bearing a nitro substituent showed the highest activity and selectivity for AChE, with an IC50 value comparable to the standard drug rivastigmine. pensoft.net Another study on indole-isoxazole carbohydrazide derivatives also identified a potent and selective AChE inhibitor. nih.gov

The following table summarizes these additional pharmacological activities.

ActivityCompound Class/DerivativeTarget/OrganismKey FindingsReference(s)
Antiviral 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindoleSARS-CoV-2Complete inhibition of viral replication at 52.0 μM. nih.gov
Antimalarial 1,4-Disubstituted PiperidinesP. falciparum (3D7 and W2 strains)Activity comparable to chloroquine. rsc.org
Antimalarial Indole-SulfonamidesP. falciparum (K1 strain)Most potent compound had an IC50 of 2.79 μM. nih.gov
Anticholinesterase Piperidinone DerivativesAcetylcholinesterase (AChE)Most potent derivative had an IC50 of 12.55 μM against AChE. pensoft.net
Anticholinesterase Indole-isoxazole CarbohydrazidesAcetylcholinesterase (AChE)Most potent compound had an IC50 of 29.46 ± 0.31 µM against AChE. nih.gov

In Vivo Preclinical Efficacy and Mechanistic Studies (in animal models)

Direct in vivo preclinical data for this compound is not currently available in the public scientific literature. However, the broader class of indole derivatives has been the subject of numerous in vivo studies, providing a basis for predicting the potential efficacy and mechanisms of action for novel compounds within this family.

Proof-of-Concept Studies in Relevant Disease Models (focus on mechanism of action)

In vivo studies with various indole derivatives have demonstrated their therapeutic potential in animal models of cancer and inflammation. For instance, in an HCT116 xenograft mouse model of cancer, an indole derivative was shown to inhibit tumor growth by up to 71.79%, with better efficacy and lower toxicity than the established histone deacetylase (HDAC) inhibitor, SAHA. nih.gov This suggests a potential mechanism of action through HDAC inhibition.

In the context of inflammation, novel isatin derivatives have been evaluated in vivo using the carrageenan-induced paw edema model in rats. acarindex.com These studies confirmed the anti-inflammatory activity observed in vitro, with some compounds significantly reducing paw edema. acarindex.com The proposed mechanism for these effects is the inhibition of COX-2. acarindex.com

A study on a 5-bromoindole (B119039) carbothioamide derivative investigated its antiangiogenic activity in vivo using a chick chorioallantois membrane (CAM) assay. nih.gov The compound demonstrated significant regression of blood vessels in the CAM, indicating its potential to inhibit angiogenesis, a key process in tumor growth and other diseases. nih.gov

Pharmacodynamic Endpoints and Target Engagement in Preclinical Models

Pharmacodynamic studies and the assessment of target engagement are crucial for understanding the in vivo effects of a drug candidate. While specific data for this compound is lacking, general methodologies for assessing these parameters in preclinical models are well-established for indole derivatives.

Target engagement in living systems can be monitored through various techniques, including radiotracer-based imaging like microPET. This method allows for the direct visualization and quantification of a drug binding to its intended target in vivo. Another approach is activity-based protein profiling (ABPP), which uses chemical probes to directly measure enzyme activity and can be adapted for in vivo use to assess the engagement of a drug with its target enzyme in tissues.

For indole derivatives with anticancer activity, pharmacodynamic endpoints in preclinical models often include the measurement of tumor growth inhibition, as seen in the HCT116 xenograft model. nih.gov For anti-inflammatory indole compounds, a reduction in paw volume in the carrageenan-induced edema model serves as a key pharmacodynamic endpoint. acarindex.com

Future preclinical studies on this compound would need to employ such models and techniques to establish its in vivo efficacy, mechanism of action, and target engagement.

Structure Activity Relationship Sar Studies

Impact of Indole (B1671886) Moiety Substitution on Biological Activity

The indole ring system is a prevalent scaffold in numerous biologically active compounds. In the context of 1-[(6-bromo-1H-indol-1-yl)acetyl]piperidin-4-one, substitutions on this moiety significantly influence its potency and selectivity.

Role of Bromine at C-6 of Indole on Potency and Selectivity

The presence of a bromine atom at the C-6 position of the indole ring is a key determinant of the compound's biological activity. 6-Bromoindole (B116670) itself is a versatile compound utilized in the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents. chemimpex.combiosynth.com Its incorporation into the target molecule is strategic. Halogen atoms, such as bromine, can modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

Studies on related 6-bromoindole derivatives have demonstrated their potential as inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme involved in hydrogen sulfide (B99878) production in bacteria. nih.gov Inhibition of bCSE can enhance the efficacy of antibiotics against pathogenic bacteria. nih.gov Specifically, compounds based on a 6-bromoindole core have shown high activity and selectivity as bCSE inhibitors. nih.gov The bromine atom at the C-6 position is thought to contribute to favorable interactions within the active site of the target enzyme, thereby enhancing inhibitory potency. nih.gov While the specific targets of this compound are not fully elucidated in the provided context, the established importance of the 6-bromo substituent in other indole-containing compounds suggests a critical role in its pharmacological profile.

Influence of N-1 Acetyl Linkage Modifications

The N-1 position of the indole ring is a common site for chemical modification to alter a compound's properties. nih.gov In this compound, the indole is connected to the piperidin-4-one ring via an N-1 acetyl linker. Modifications to this linker can significantly impact the molecule's activity.

The acetyl group itself can influence the electronic properties of the indole ring and provide a point of attachment for other functional groups. Studies on various indole derivatives have shown that the nature of the substituent at the N-1 position can affect biological activity. nih.gov For instance, the introduction of different acyl groups can alter the compound's stability and how it is metabolized. nih.gov While specific data on modifications to the N-1 acetyl linkage of the title compound are limited in the provided search results, general principles of medicinal chemistry suggest that altering the length, rigidity, or chemical nature of this linker would likely have a profound effect on the compound's interaction with its biological targets.

Contribution of the Piperidin-4-one Ring to Pharmacological Profile

The piperidin-4-one ring is a well-established pharmacophore in medicinal chemistry, known to be a versatile intermediate in the synthesis of compounds with a wide range of biological activities. nih.govresearchgate.netijnrd.orgmdpi.com This heterocyclic ring system is found in drugs with anticancer, antimicrobial, antiviral, and central nervous system activities. researchgate.netijnrd.orgbiomedpharmajournal.org

Stereochemical Considerations and Conformational Analysis

The stereochemistry of the piperidin-4-one ring can have a significant impact on biological activity. Although the parent compound this compound is achiral, the introduction of substituents on the piperidinone ring can create stereocenters. The spatial arrangement of these substituents can influence how the molecule binds to its target, with different stereoisomers often exhibiting vastly different potencies.

Conformational analysis of the piperidin-4-one ring is also important. This ring can adopt various conformations, such as chair, boat, and twist-boat, which can affect the orientation of substituents and their ability to interact with a binding site. The preferred conformation can be influenced by the nature and position of substituents on the ring.

Substituent Effects on the Piperidinone Ring

The introduction of substituents on the piperidin-4-one ring can be used to fine-tune the pharmacological properties of the molecule. biomedpharmajournal.orgnih.gov For example, adding alkyl or aryl groups can alter the compound's lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govacs.org

Furthermore, substituents can introduce new points of interaction with a biological target, potentially increasing binding affinity and potency. acs.org For instance, the addition of a group capable of forming a hydrogen bond could lead to a stronger interaction with a receptor. Conversely, bulky substituents could introduce steric hindrance, preventing the molecule from binding effectively. The strategic placement of substituents is a key aspect of optimizing the activity of piperidin-4-one-containing compounds. acs.org

Linker Optimization and its Influence on Activity and Binding

Optimizing the linker can lead to significant improvements in biological activity. For example, altering the linker's length could position the indole and piperidinone moieties more favorably for interaction with their respective binding pockets on a target protein. Increasing the rigidity of the linker, perhaps by introducing double bonds or cyclic structures, could lock the molecule into a more active conformation, reducing the entropic penalty of binding. Conversely, a more flexible linker might allow the molecule to adapt to different binding site conformations. The choice of an optimal linker is a crucial step in the design of potent and selective bioactive compounds. nih.gov

Comprehensive SAR Analysis Across Analogues

The structure-activity relationship (SAR) for analogues of this compound reveals critical insights into the molecular features required for biological activity. The analysis can be systematically approached by examining the three primary structural components of the molecule: the substituted indole ring, the N-acetyl linker, and the piperidin-4-one moiety. Modifications to each of these regions have been shown to significantly influence the potency and selectivity of the compounds. nih.govdndi.orgnih.gov

Modifications to the Indole Moiety

The 6-bromo-1H-indole core is a crucial element for the activity of this class of compounds. nih.govnih.gov SAR studies have explored the impact of altering the substitution pattern and the heterocyclic core itself.

Substitution on the Indole Ring: The position and nature of substituents on the indole ring are determinants of activity. Research on related N-piperidinyl indoles demonstrates that substitution at the 2-position of the indole generally leads to higher binding affinities at the nociceptin (B549756) opioid peptide (NOP) receptor compared to substitution at the 3-position. nih.gov For instance, 2-substituted indoles often exhibit subnanomolar binding affinity at the NOP receptor and show enhanced affinity for the mu-opioid (MOP) receptor relative to their 3-substituted counterparts. nih.gov In contrast, for other targets, modifications at the 5-position of the indole ring have been investigated. In a series of indole-based MK2 inhibitors, functionalization at various positions was explored to enhance potency. nih.gov Furthermore, in a series of 4-azaindole-2-piperidine compounds, 4-methoxyindole (B31235) analogues showed higher potency against Trypanosoma cruzi than those without the 4-methoxy group, suggesting a preference for electron-rich aromatic systems in that specific scaffold. dndi.org

Role of the Bromine Atom: The bromine atom at the 6-position is a common feature in several biologically active indole derivatives. nih.govnih.gov In the development of inhibitors for bacterial cystathionine γ-lyase (bCSE), the 6-bromoindole scaffold served as the foundational building block for lead compounds NL1, NL2, and NL3. nih.gov While direct comparisons of 6-bromo versus other halogens or substituents at this position are not extensively detailed in the provided context, its presence is integral to the structure of these potent inhibitors. nih.govnih.gov

Isosteric Replacement of the Indole Ring: Replacing the indole ring with other heterocyclic systems can modulate activity. For example, the investigation of 4-azaindole (B1209526) derivatives provided valuable SAR information, indicating that the nitrogen atom in the indole core can be repositioned without abolishing activity, although this often impacts potency and selectivity. dndi.org

The table below summarizes the effects of modifications on the indole moiety.

ModificationObservationTarget/ActivityReference
Substitution at Indole C2 vs. C32-substituted indoles show higher NOP binding affinity and are full agonists, while 3-substituted indoles are partial agonists.NOP Receptor nih.gov
4-Methoxyindole vs. Unsubstituted Indole4-Methoxy analogues possessed higher potency.Trypanosoma cruzi dndi.org
6-Bromoindole CoreServes as a key building block for potent bCSE inhibitors.Bacterial Cystathionine γ-lyase (bCSE) nih.govnih.gov

Modifications to the Acetyl Linker

The N-acetyl group serves to connect the indole pharmacophore to the piperidin-4-one moiety. The nature of this linker is critical for maintaining the optimal orientation of the two ends of the molecule.

Linker Composition: In related indole derivatives, the linker between the indole nitrogen and another functional group has been a subject of SAR studies. For example, in a series of 3-substituted N-piperidinyl indoles, polar functionalities were attached via methyl, ethyl, and propyl linkers. nih.gov The studies on the bCSE inhibitor NL1, (2-(6-bromo-1H-indol-1-yl)acetyl)glycine, feature a structure where the acetyl group is extended with a glycine (B1666218) moiety, demonstrating that the linker can be modified to incorporate amide bonds, which may form additional hydrogen bonding interactions with the target protein. nih.govnih.gov

Modifications to the Piperidin-4-one Moiety

The piperidin-4-one ring is not merely a scaffold but an active contributor to the pharmacological profile, offering sites for modification that can tune the compound's properties.

Ring Unsaturation: Introducing unsaturation into the piperidine (B6355638) ring can significantly impact potency. In one study of azaindole-piperidine analogues, a tenfold increase in potency against T. cruzi was observed upon introducing a double bond in the piperidine ring. dndi.org

Modification of the C4-Ketone: The ketone at the C-4 position is a common site for chemical modification. While not directly detailed for the title compound, general studies on piperidin-4-ones show this group can be converted to other functionalities. For instance, the synthesis of piperidin-4-ol derivatives, where the ketone is reduced to a hydroxyl group, has been explored to generate compounds with different biological activities, such as nematicidal and anti-feeding effects. nyxxb.cn

Substitution on the Piperidine Ring: SAR studies on various piperidine-based scaffolds have shown that the affinity and activity can be a function of the size and nature of substituents on the piperidine ring. nih.gov For example, in a series of inhibitors for Mycobacterium tuberculosis, three molecular regions of a piperidine-containing scaffold were explored to improve potency and drug disposition properties. nih.gov

The table below summarizes the effects of modifications on the piperidine moiety.

ModificationObservationTarget/ActivityReference
Introduction of UnsaturationA tenfold increase in potency was observed.Trypanosoma cruzi dndi.org
Reduction of C4-Ketone to HydroxylLeads to compounds (piperidin-4-ols) with nematicidal and anti-feeding activities.Meloidogyne incognita & Pseudaletia separata nyxxb.cn
Ring SubstituentsPotency and pharmacokinetic parameters can be substantially improved by optimizing substituents.Mycobacterium tuberculosis MenA nih.gov

Computational and Theoretical Studies

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

While specific molecular docking studies for 1-[(6-bromo-1H-indol-1-yl)acetyl]piperidin-4-one are not extensively detailed in publicly available literature, the methodology is widely applied to indole (B1671886) derivatives to predict their binding modes and affinities to various biological targets. jocpr.comajchem-a.com For instance, docking studies on similar indole derivatives often reveal potential binding within the active sites of enzymes or receptors. The predicted binding affinity, typically expressed as a docking score in kcal/mol, provides an estimation of the ligand's binding strength to the target protein. ajchem-a.com

Interactive Table: Representative Docking Scores of Indole Derivatives Against Various Targets.

Target ProteinIndole DerivativeDocking Score (kcal/mol)
Cyclooxygenase-2 (COX-2)Indole Derivative A-11.35
Cyclooxygenase-2 (COX-2)Indole Derivative B-10.40
Penicillin-Binding ProteinIndole Derivative C-8.5
EGFR KinaseIndole Derivative D-9.2

Note: The data in this table is illustrative of typical docking scores for indole derivatives against various targets and not specific to this compound.

Molecular docking simulations for indole-based compounds frequently highlight key interactions with amino acid residues in the active site of target proteins. ajchem-a.com These interactions can include hydrogen bonds, hydrophobic interactions, and pi-stacking. For a compound like this compound, the indole ring can participate in pi-pi stacking or hydrophobic interactions, while the carbonyl groups of the acetyl and piperidinone moieties are potential hydrogen bond acceptors. The bromine atom can also be involved in halogen bonding, which can enhance binding affinity.

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO analysis)

Quantum chemical calculations provide detailed information about the electronic properties of a molecule.

Density Functional Theory (DFT) is a common method used for these calculations. jksus.org For molecules structurally related to this compound, DFT calculations can be used to determine the distribution of electron density and identify the most reactive sites. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net

Interactive Table: Calculated Electronic Properties of a Model Indole-Piperidone Structure.

ParameterValue (eV)
HOMO Energy-6.2
LUMO Energy-1.5
HOMO-LUMO Gap4.7
Dipole Moment3.5 D

Note: This data is hypothetical and representative of typical values obtained from DFT calculations on similar heterocyclic compounds.

Quantum chemical calculations are also employed to perform conformational analysis and determine the most stable three-dimensional structure of a molecule. jksus.org For this compound, this would involve identifying the preferred orientations of the indole and piperidinone rings relative to each other. The lowest energy conformation is generally the most populated and biologically relevant structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound have not been reported, numerous studies have successfully applied this methodology to various classes of indole derivatives. nih.govphyschemres.orgnih.govresearchgate.net

In a typical QSAR study of indole derivatives, a set of molecules with known biological activities is used to develop a mathematical model. This model relates the activity to various molecular descriptors, which are numerical representations of the chemical structure. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). The resulting QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent analogs.

Development of Predictive Models for Biological Activity

There are no specific predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, that have been developed and published for the biological activity of This compound . The development of such models requires a dataset of structurally related compounds with experimentally determined biological activities, which is not available in the public domain for a series including this specific molecule.

In general, the development of predictive models for the biological activity of indole and piperidine (B6355638) derivatives involves correlating structural or electronic features with their observed effects. These models are valuable tools in medicinal chemistry for prioritizing compounds for synthesis and testing. However, no such studies focusing on or including This compound have been identified.

Identification of Key Physico-chemical Descriptors

Specific key physico-chemical descriptors for This compound that have been identified through computational studies as being critical for its biological activity are not documented in the available literature. Such an analysis would typically be part of a broader study on a series of related compounds, which has not been found.

A table of predicted physico-chemical properties, often generated using computational software, could not be located for this compound in prominent chemical databases. For context, a general table of physico-chemical descriptors that are often considered in such studies is provided below.

Table 1: Commonly Calculated Physico-chemical Descriptors

Descriptor Description
Molecular Weight (MW) The sum of the atomic weights of all atoms in a molecule.
LogP The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity.
Topological Polar Surface Area (TPSA) The sum of surfaces of polar atoms in a molecule, which correlates with drug transport properties.
Hydrogen Bond Donors (HBD) The number of hydrogen atoms attached to electronegative atoms (N, O).
Hydrogen Bond Acceptors (HBA) The number of electronegative atoms (N, O) with lone pairs of electrons.

| Rotatable Bonds | The number of bonds that can rotate freely, influencing conformational flexibility. |

Without specific computational studies on This compound , it is not possible to populate a data table with its specific calculated values or to identify which of these descriptors are key to its potential biological activity.

In Silico ADMET Predictions

Theoretical in silico predictions for the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of This compound are not available in published literature or public databases. ADMET prediction is a crucial step in early-stage drug discovery to forecast the pharmacokinetic and safety profile of a compound. These predictions are typically performed using various computational models.

The absence of such data for This compound means that theoretical assessments of its potential as a drug candidate, based on these parameters, cannot be provided at this time. A representative table of common in silico ADMET predictions is shown below to illustrate the types of data that would be sought.

Table 2: Representative In Silico ADMET Prediction Parameters

ADMET Parameter Predicted Property
Absorption Human Intestinal Absorption (HIA)
Caco-2 Permeability
Distribution Blood-Brain Barrier (BBB) Penetration
Plasma Protein Binding (PPB)
Metabolism Cytochrome P450 (CYP) Inhibition (e.g., CYP2D6, CYP3A4)
Excretion Total Clearance
Toxicity hERG Inhibition

As no specific in silico studies for This compound were found, a data table with its predicted ADMET profile cannot be generated.

Research Perspectives and Future Directions

Exploration of Novel Therapeutic Applications based on Mechanistic Insights

The therapeutic potential of this compound can be inferred from the activities of related structures. The 6-bromoindole (B116670) moiety is a key component in a class of molecules investigated as inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE). nih.govnih.gov Inhibition of this enzyme is a strategy to counteract antibiotic resistance by suppressing hydrogen sulfide (B99878) (H₂S) production in pathogenic bacteria, thereby increasing their susceptibility to existing antibiotics. nih.govscispace.com Derivatives such as (2-(6-bromo-1H-indol-1-yl)acetyl)glycine have demonstrated this potential, suggesting that the (6-bromo-1H-indol-1-yl)acetyl group could be a crucial pharmacophore for targeting bacterial enzymes. researchgate.net

Furthermore, the broader indole (B1671886) scaffold is associated with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antidepressant effects. nih.govpcbiochemres.comnih.gov The piperidin-4-one ring system is also a common feature in compounds designed for antimicrobial and central nervous system applications. biomedpharmajournal.orgresearchgate.net Future research should therefore focus on screening 1-[(6-bromo-1H-indol-1-yl)acetyl]piperidin-4-one against a panel of bacterial strains, cancer cell lines, and key neurological targets to elucidate its primary mechanism of action and identify promising therapeutic avenues.

Development of Advanced Synthetic Strategies for Complex Derivatives

The synthesis of this compound likely involves a straightforward amidation reaction between 2-(6-bromo-1H-indol-1-yl)acetic acid and piperidin-4-one. The acetic acid precursor can be synthesized from 6-bromoindole through alkylation. nih.gov This foundational synthetic route provides a platform for creating a library of complex derivatives.

Advanced synthetic strategies could focus on several areas:

Modification of the Piperidone Ring: Introducing substituents at the 2, 3, 5, or 6 positions of the piperidone ring could modulate the compound's steric and electronic properties, potentially enhancing target affinity and selectivity.

Functionalization of the Indole Nucleus: While the 6-bromo position is a key feature, further substitutions on the indole's benzene (B151609) ring could be explored. Moreover, palladium-catalyzed cross-coupling reactions at the bromine site could be used to introduce diverse chemical groups, a strategy successfully employed for other 6-bromoindole-based inhibitors. nih.govresearchgate.net

Derivatization of the Ketone: The ketone at the 4-position of the piperidine (B6355638) ring is a prime site for chemical modification, such as conversion to oximes, hydrazones, or spirocyclic systems, to explore new chemical space and biological activities. biomedpharmajournal.org

These strategies would enable the systematic exploration of the structure-activity relationship (SAR) for this class of compounds.

Integration with Hybrid Drug Design Principles

Hybrid drug design involves combining two or more pharmacophores into a single molecule to achieve synergistic effects, multi-target activity, or improved pharmacokinetic profiles. The structure of this compound inherently lends itself to this approach.

Future design principles could involve:

Linking to Other Bioactive Moieties: The piperidone or indole rings could serve as scaffolds to attach other known therapeutic agents. For instance, linking an antimicrobial agent could create a dual-action compound that both inhibits a bacterial defense mechanism (via the 6-bromoindole part) and directly kills the pathogen.

Creating PROTACs: The molecule could be adapted for use in Proteolysis Targeting Chimeras (PROTACs). For example, related piperidine-dione structures are used to recruit the CRBN E3 ubiquitin ligase. bpsbioscience.com If the (6-bromo-1H-indol-1-yl)acetyl portion is found to bind to a protein of interest, the piperidone end could be modified to recruit an E3 ligase, leading to the targeted degradation of the protein.

Investigation of Polypharmacology and Multi-Targeting Approaches

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly important concept in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. nih.gov Given the diverse activities associated with both indole and piperidone scaffolds, it is plausible that this compound could exhibit multi-target effects.

A systematic investigation would involve:

Broad-Spectrum Kinase Screening: Indole derivatives are known to inhibit various protein kinases involved in cancer signaling pathways. mdpi.com

Receptor Binding Assays: Screening against a panel of G-protein coupled receptors (GPCRs) and ion channels could uncover potential neurological applications.

Enzymatic Assays: Testing against a range of enzymes, beyond bCSE, could reveal unexpected inhibitory activities.

Identifying multiple targets for this compound could open up possibilities for treating multifactorial diseases where hitting a single target is insufficient.

Design and Synthesis of Advanced Probes for Biological Systems

Chemical probes are essential tools for studying biological processes. If this compound is found to have a specific and potent biological activity, it could be developed into an advanced probe.

This would involve synthesizing derivatives that incorporate:

Reporter Tags: Attaching fluorescent dyes or biotin (B1667282) tags would allow for the visualization and isolation of the target protein(s) within cells or tissues.

Photoaffinity Labels: Incorporating a photoreactive group would enable covalent cross-linking of the probe to its biological target upon UV irradiation, facilitating target identification.

Click Chemistry Handles: Introducing terminal alkyne or azide (B81097) groups would allow for the versatile attachment of various tags or reporters through click chemistry reactions. nih.gov

Such probes would be invaluable for validating the compound's mechanism of action and exploring the broader biological context of its targets.

Q & A

Q. What are the optimal synthetic routes for preparing 1-[(6-bromo-1H-indol-1-yl)acetyl]piperidin-4-one, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or alkylation of the piperidin-4-one core with brominated indole derivatives. Key steps include:
  • Acylation : Reacting 6-bromo-1H-indole with chloroacetyl chloride in the presence of a base (e.g., K2_2CO3_3) to form the acetylated intermediate.
  • Coupling : Introducing the piperidin-4-one moiety via alkylation under inert conditions (N2_2 atmosphere) in polar aprotic solvents like DMF or DMSO.
  • Optimization : Reaction yields (85–92%) are maximized by controlling temperature (60–80°C), solvent purity, and stoichiometric ratios. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the indole-piperidinone linkage and bromine substitution patterns. For example, the indole NH proton typically appears at δ 10–12 ppm, while the piperidinone carbonyl resonates at δ 205–210 ppm .
  • X-Ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding with adjacent molecules), as demonstrated in structurally similar piperidinone derivatives .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected: ~365 g/mol) and isotopic patterns consistent with bromine .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s interaction with biological targets like ACK1 kinase?

  • Methodological Answer :
  • Inhibition Assays : Measure IC50_{50} values using recombinant ACK1 kinase and a fluorescence-based ADP-Glo™ assay. Compare potency to reference inhibitors (e.g., dasatinib). Studies on analogs show low nanomolar IC50_{50} values when halogen substituents (e.g., Br, Cl) enhance target binding .
  • Biophysical Techniques : Surface Plasmon Resonance (SPR) quantifies binding kinetics (kon_\text{on}, koff_\text{off}), while Isothermal Titration Calorimetry (ITC) evaluates thermodynamic parameters (ΔH, ΔS) .
  • Mutagenesis : Map binding residues by expressing ACK1 mutants (e.g., D694A, critical for ATP binding) and assess inhibition shifts .

Q. How should contradictory data on biological activity (e.g., varying IC50_{50} values across studies) be addressed?

  • Methodological Answer :
  • Assay Validation : Ensure consistency in enzyme sources (e.g., human vs. murine ACK1) and buffer conditions (pH, ionic strength). For example, murine ACK1 may show reduced sensitivity due to sequence variations .
  • Purity Analysis : Use HPLC (>98% purity) to rule out impurities affecting activity. Contradictions in analogs (e.g., 6-fluoro vs. 6-bromo derivatives) may arise from differences in electronegativity and steric effects .
  • Orthogonal Assays : Confirm results with cell-based assays (e.g., inhibition of ACK1-dependent phosphorylation in MDA-MB-231 cells) .

Q. What strategies enhance the compound’s metabolic stability for in vivo studies?

  • Methodological Answer :
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., CF3_3) at the indole 5-position to reduce CYP450-mediated oxidation. Piperidinone N-methylation can block deacetylation .
  • Prodrug Design : Mask the carbonyl group as a ketal or ester to improve oral bioavailability. Hydrolysis under physiological conditions releases the active compound .
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots. LC-MS/MS tracks metabolite formation .

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1-[(6-bromo-1H-indol-1-yl)acetyl]piperidin-4-one
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Reactant of Route 2
1-[(6-bromo-1H-indol-1-yl)acetyl]piperidin-4-one

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